molecular formula C18H15N3O4 B12522118 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester CAS No. 651714-21-5

1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester

Cat. No.: B12522118
CAS No.: 651714-21-5
M. Wt: 337.3 g/mol
InChI Key: ONKMESCOXLBYIE-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester is a chemical compound with the molecular formula C18H15N3O4. It is known for its complex structure, which includes an indole ring, an ethanimidic acid group, and a nitrobenzoyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A simpler compound with similar structural features but lacking the nitrobenzoyl group.

    4-Nitrobenzoyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the chloride group.

    Methyl 4-nitrobenzoate: A related ester with similar functional groups but different overall structure.

The uniqueness of this compound lies in its combination of an indole ring, an ethanimidic acid group, and a nitrobenzoyl group, which imparts specific chemical and biological properties .

Properties

CAS No.

651714-21-5

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 2-(1H-indol-3-yl)-N-(4-nitrobenzoyl)ethanimidate

InChI

InChI=1S/C18H15N3O4/c1-25-17(10-13-11-19-16-5-3-2-4-15(13)16)20-18(22)12-6-8-14(9-7-12)21(23)24/h2-9,11,19H,10H2,1H3

InChI Key

ONKMESCOXLBYIE-UHFFFAOYSA-N

Canonical SMILES

COC(=NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC2=CNC3=CC=CC=C32

Origin of Product

United States

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